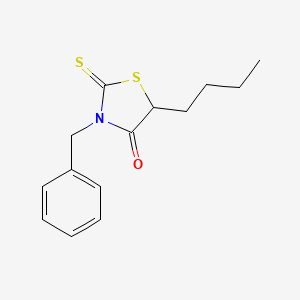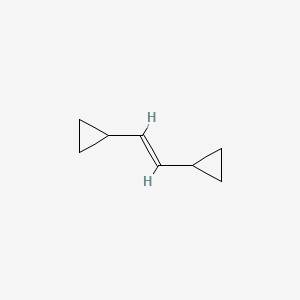
Cyclopropane, 1,1'-(1,2-ethenediyl)bis-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- is an organic compound with the molecular formula C8H12. This compound is characterized by the presence of two cyclopropane rings connected by an ethenediyl group in the (E)-configuration. The unique structure of this compound imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinyl halides with strong bases such as sodium amide or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclopropylcarbinyl derivatives. This process requires the use of metal catalysts such as palladium or platinum and is conducted under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or sodium methoxide, leading to the formation of substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)-: A stereoisomer with a different spatial arrangement of atoms.
Cyclohexane, 1,1’-(1,2-ethenediyl)bis-: A similar compound with cyclohexane rings instead of cyclopropane rings.
Uniqueness
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)- is unique due to its (E)-configuration, which imparts distinct chemical properties and reactivity compared to its (Z)-isomer and other similar compounds
Properties
CAS No. |
10359-44-1 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
[(E)-2-cyclopropylethenyl]cyclopropane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8-3-4-8/h5-8H,1-4H2/b6-5+ |
InChI Key |
WOUFKYXLNUWBJY-AATRIKPKSA-N |
Isomeric SMILES |
C1CC1/C=C/C2CC2 |
Canonical SMILES |
C1CC1C=CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


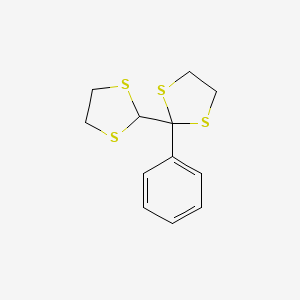



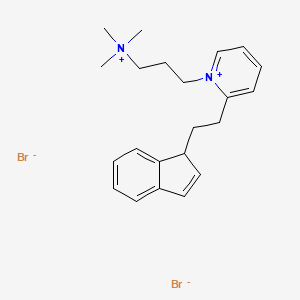
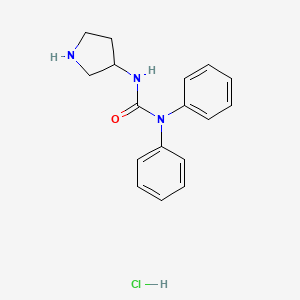
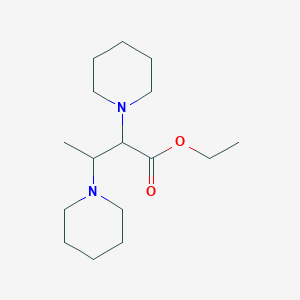
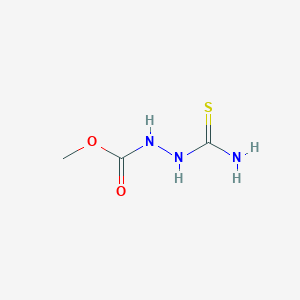
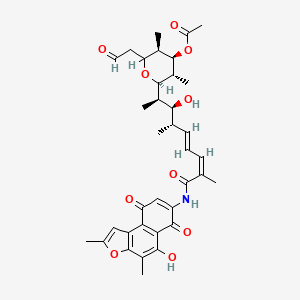
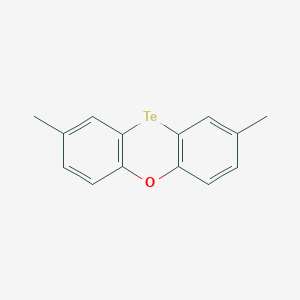
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
